Estradiol propionate

説明

Estradiol propionate, also known as this compound, is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Estradiol propionate, a pro-drug ester of estradiol, primarily targets estrogen receptors (ERs) in the body . These receptors, ERα and ERβ, are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction of estradiol with these receptors plays a crucial role in numerous physiological processes.

Mode of Action

This compound is metabolized in the body to estradiol, which freely enters target cells and interacts with ERs . Upon binding, the estrogen-receptor complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in a cascade of cellular changes that mediate the physiological effects of estradiol .

Biochemical Pathways

The biochemical pathways affected by estradiol involve a series of transformations. Estradiol biosynthesis can occur through a reduction of estrone (E1) by 17-beta-hydroxysteroid dehydrogenase (HSD) enzymes . The activated estrogen-receptor complex influences various biochemical pathways, leading to changes in protein synthesis and cellular function . For instance, estradiol has been shown to exert neuroprotective effects and influence memory and cognition .

Pharmacokinetics

The pharmacokinetics of estradiol, including its absorption, distribution, metabolism, and excretion (ADME), differ by route of administration . When used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester, such as this compound, to improve its bioavailability . The terminal half-lives for various estrogen products post oral or intravenous administration have been reported to range from 1-12 hours .

Result of Action

The molecular and cellular effects of estradiol’s action are diverse and widespread. It influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries . It also plays a significant role in reproduction, influencing the menstrual cycle and treating menopausal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, estrogens in the environment can disrupt the endocrine system and affect the physiology of aquatic fauna and humans at extremely low concentrations . Moreover, the presence of other estrogenic substances in the environment can potentially interact with and influence the action of estradiol .

生化学分析

Biochemical Properties

Estradiol propionate interacts with various biomolecules in the body. It is an agonist of the estrogen receptor, a nuclear receptor that is activated by binding of estrogen . When this compound is metabolized into estradiol, it binds to these receptors and triggers a cascade of biochemical reactions . These interactions influence various physiological responses, including reproduction, sexual differentiation, development, growth, and regulation of metabolism .

Cellular Effects

This compound, through its metabolite estradiol, has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in prostate cancer cells, this compound has been shown to reduce nuclear size, suggesting a potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into estradiol, which then exerts its effects at the molecular level. Estradiol binds to estrogen receptors, triggering a change in the receptor’s shape that allows it to bind to specific regions of DNA and influence gene expression . This can lead to the activation or inhibition of enzymes, changes in cell signaling, and alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is due to factors such as the product’s stability, degradation, and long-term effects on cellular function . For example, the estrogenic activity of this compound can be reduced over time due to metabolic processes that convert it into less active compounds .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a single dose of testosterone propionate, which can be converted into estradiol, has been shown to induce polycystic ovary syndrome in rats . This suggests that high doses of this compound could potentially lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized into estradiol, which is then further metabolized by various enzymes . This metabolism can influence metabolic flux and metabolite levels, affecting processes such as energy production and hormone regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body. It can bind to transport proteins like sex hormone-binding globulin, which carries it through the bloodstream to target tissues . Once in the target cells, this compound is metabolized into estradiol, which can then exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus of cells, due to its role as a nuclear receptor agonist . Once metabolized into estradiol, it binds to estrogen receptors that then bind to DNA and influence gene expression . This can affect the activity and function of the cell, including its growth, differentiation, and survival .

生物活性

Estradiol propionate (EP) is a synthetic derivative of estradiol, an essential estrogen hormone involved in various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and underlying mechanisms of action.

Overview of this compound

This compound is an esterified form of estradiol, characterized by the addition of a propionic acid group. This modification enhances its lipid solubility and alters its pharmacokinetic properties, including absorption and duration of action. EP is commonly used in hormone replacement therapy (HRT), particularly for menopausal symptoms, and in veterinary medicine for reproductive management in livestock.

This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription associated with various physiological processes:

- Vasomotor Symptoms : EP alleviates hot flashes and night sweats associated with menopause by modulating neurotransmitter systems in the hypothalamus.

- Urogenital Health : It improves vaginal atrophy and dryness by promoting epithelial cell proliferation and maintaining mucosal integrity.

- Bone Density : EP inhibits osteoclast activity, reducing bone resorption and thereby increasing bone mineral density, which is crucial for preventing osteoporosis in postmenopausal women .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its esterified form. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 5% (oral) |

| Peak Concentration | 211 pg/ml (4 hours post-dose) |

| Half-Life | Varies (typically 12-24 hours) |

| Metabolism | Hepatic (first-pass effect) |

Studies indicate that EP undergoes extensive first-pass metabolism, leading to significant conversion to estrone and estrone glucuronide before systemic circulation .

Therapeutic Applications

This compound is utilized in various clinical settings:

- Hormone Replacement Therapy : EP is effective in managing menopausal symptoms such as hot flashes and vaginal dryness.

- Infertility Treatments : It is used to prepare the endometrium for embryo transfer in assisted reproductive technologies.

- Veterinary Medicine : EP is administered to regulate estrous cycles in livestock, enhancing reproductive efficiency.

Case Studies and Research Findings

- Menopausal Symptom Relief : A clinical trial demonstrated that women receiving EP reported a significant reduction in menopausal symptoms compared to placebo groups. The study highlighted improvements in quality of life metrics associated with hormonal therapy .

- Bone Health : Research has shown that long-term administration of EP contributes to increased bone mineral density in postmenopausal women, thereby reducing fracture risk. A cohort study indicated a relative risk reduction for hip fractures among women on HRT with EP .

- Effects on Sexual Function : In animal models, the combination of testosterone propionate and estradiol benzoate was found to enhance sexual behavior, suggesting a synergistic effect on libido restoration .

特性

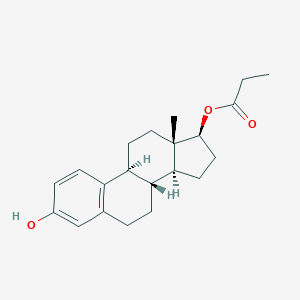

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCRZWCSVWBYSC-AGRFSFNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048985 | |

| Record name | beta-Estradiol 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3758-34-7 | |

| Record name | Estradiol, 17-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K31PC34297 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。